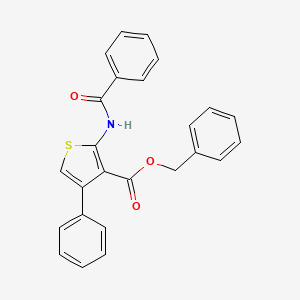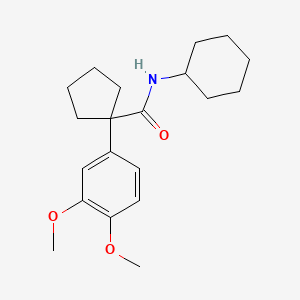
2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-phenylacetamide is a complex organic compound with a unique structure that includes a phthalazinone core and a phenylacetamide moiety
Mecanismo De Acción
Target of Action
The primary target of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide is the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2) . MK2 is a kinase belonging to the MAPKAPK family, a group of kinases activated by MAPK signaling .
Mode of Action
The compound interacts with its target, MK2, by inhibiting its activity . This interaction results in the modulation of MAPK signaling, which plays a crucial role in various cellular processes, including stress and inflammatory responses, nuclear export, gene expression regulation, and cell proliferation .
Biochemical Pathways
The inhibition of MK2 affects the MAPK signaling pathway . This pathway is involved in the regulation of various cellular processes, including the production of inflammatory cytokines .
Pharmacokinetics
Therefore, information about its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its impact on bioavailability, is currently unavailable .
Result of Action
The inhibition of MK2 by 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide can lead to a decrease in the production of inflammatory cytokines . This can potentially result in the modulation of inflammatory responses in the body .
Análisis Bioquímico
Biochemical Properties
2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2), which is involved in stress and inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the insulin receptor signaling pathway, enhancing glycogen synthesis in hepatocytes . Additionally, it can induce apoptosis in certain cell types, such as human melanoma cells and keratinocytes .
Molecular Mechanism
At the molecular level, 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it interacts with MAPKAPK2, leading to phosphorylation of various substrates involved in cellular stress responses . These interactions result in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and can exert prolonged effects on cellular processes . Its degradation over time can lead to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing insulin signaling. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis and necrosis . These threshold effects are crucial for determining the safe and effective dosage range.
Metabolic Pathways
2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the MAPK signaling pathway, which plays a role in various metabolic processes . These interactions can lead to changes in the levels of specific metabolites and overall metabolic balance.
Transport and Distribution
The transport and distribution of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing side effects.
Subcellular Localization
The subcellular localization of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular functions . These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-phenylacetamide typically involves the reaction of 4-methylphthalazinone with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetamides.
Aplicaciones Científicas De Investigación
2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-{1-methyl-2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide .
- **2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide .
Uniqueness
2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phthalazinone core and phenylacetamide moiety contribute to its versatility and potential for various applications.
Propiedades
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-14-9-5-6-10-15(14)17(22)20(19-12)11-16(21)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKAPGXIGUMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)

![(4R)-1-benzyl-N-ethyl-4-{[(2-methylphenyl)acetyl]amino}-L-prolinamide](/img/structure/B5564047.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)
![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564122.png)
![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)


